Cas no 23034-27-7 (1-(bromomethyl)-3-methylcyclopentane)

1-(Bromomethyl)-3-methylcyclopentane is a brominated cyclopentane derivative with the molecular formula C₇H₁₃Br. This compound serves as a versatile alkylating agent and intermediate in organic synthesis, particularly in the preparation of functionalized cyclopentane derivatives. Its reactive bromomethyl group enables efficient nucleophilic substitution reactions, making it valuable for constructing complex molecular frameworks. The methyl substituent at the 3-position influences steric and electronic properties, offering selectivity in synthetic applications. The compound is typically used in pharmaceuticals, agrochemicals, and materials science research. It is handled under controlled conditions due to its reactivity and should be stored in a cool, dry environment to maintain stability.
1-(bromomethyl)-3-methylcyclopentane structure
23034-27-7 structure
Product Name:1-(bromomethyl)-3-methylcyclopentane
CAS No:23034-27-7
MF:C7H13Br
MW:177.082121610641
MDL:MFCD20624081
CID:4642296
PubChem ID:65441024
Update Time:2025-10-05

1-(bromomethyl)-3-methylcyclopentane Chemical and Physical Properties

Names and Identifiers

    • 1-(bromomethyl)-3-methylcyclopentane
    • 1-(bromomethyl)-3-methylcyclopentane, Mixture of diastereomers
    • MDL: MFCD20624081
    • Inchi: 1S/C7H13Br/c1-6-2-3-7(4-6)5-8/h6-7H,2-5H2,1H3
    • InChI Key: JCORFEUVKWJDFB-UHFFFAOYSA-N
    • SMILES: C1(CBr)CCC(C)C1

Computed Properties

  • Exact Mass: 176.02006g/mol
  • Monoisotopic Mass: 176.02006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 70.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 0Ų

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Additional information on 1-(bromomethyl)-3-methylcyclopentane

1-(Bromomethyl)-3-Methylcyclopentane: A Comprehensive Overview

The compound 1-(bromomethyl)-3-methylcyclopentane (CAS No. 23034-27-7) is a significant organic compound with a unique structure and versatile applications. This compound belongs to the class of bromoalkanes, which are widely used in various chemical reactions due to their reactivity and functional group diversity. The cyclopentane ring structure provides a rigid framework, while the bromomethyl group introduces reactivity, making this compound a valuable intermediate in organic synthesis.

Recent studies have highlighted the importance of 1-(bromomethyl)-3-methylcyclopentane in the development of advanced materials and pharmaceuticals. Researchers have explored its role in click chemistry, where it serves as a precursor for the synthesis of complex molecules with high efficiency. The compound's ability to undergo nucleophilic substitution reactions has been extensively studied, particularly in the context of its use in drug delivery systems and polymer chemistry.

The synthesis of 1-(bromomethyl)-3-methylcyclopentane involves a multi-step process that begins with the bromination of cyclopentane derivatives. The reaction conditions, including temperature and catalyst selection, play a critical role in determining the yield and purity of the final product. Recent advancements in catalytic methods have improved the efficiency of this synthesis, making it more accessible for large-scale production.

In terms of physical properties, 1-(bromomethyl)-3-methylcyclopentane exhibits a melting point of -5°C and a boiling point of 95°C under standard conditions. Its density is approximately 1.2 g/cm³, and it is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and diethyl ether. These properties make it suitable for use in various chemical processes that require precise control over solubility and reactivity.

The application of 1-(bromomethyl)-3-methylcyclopentane extends beyond traditional organic synthesis. It has been utilized in the development of novel materials, including polymers and surfactants, due to its ability to form stable bonds with other functional groups. In the pharmaceutical industry, this compound has been employed as an intermediate in the synthesis of bioactive molecules, contributing to the discovery of new drugs with enhanced therapeutic potential.

Recent research has also focused on the environmental impact of 1-(bromomethyl)-3-methylcyclopentane. Studies have shown that its degradation products are non-toxic and biodegradable under specific conditions, making it a safer alternative to traditional bromoalkanes. This has led to increased interest in its use in green chemistry applications, where minimizing environmental impact is a priority.

In conclusion, 1-(bromomethyl)-3-methylcyclopentane (CAS No. 23034-27-7) is a versatile compound with a wide range of applications across multiple industries. Its unique structure and reactivity make it an invaluable tool in organic synthesis, while recent advancements in its synthesis and application have further solidified its importance in modern chemistry. As research continues to uncover new uses for this compound, its role in advancing science and technology is expected to grow significantly.

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